2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two pentylsulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiocarbamate with hydrazine hydrate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pentylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions, leading to the formation of dihydrothiadiazoles.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole is largely dependent on its chemical structure. The presence of sulfur and nitrogen atoms in the thiadiazole ring allows it to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pentylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(pentylsulfanyl)furan: Similar structure but with a furan ring instead of a thiadiazole ring.
2,5-Bis(aminomethyl)furan: Contains amino groups instead of sulfanyl groups.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains benzoxazole groups and a thiophene ring.
Uniqueness
2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen atoms in the thiadiazole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
112959-02-1 |
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Molecular Formula |
C12H22N2S3 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,5-bis(pentylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H22N2S3/c1-3-5-7-9-15-11-13-14-12(17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
ISFCNIQUENDZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NN=C(S1)SCCCCC |
Origin of Product |
United States |
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